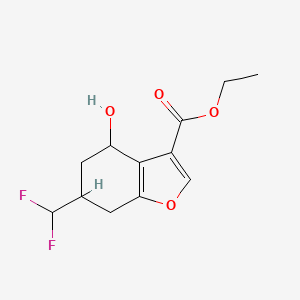

Ethyl 6-(difluoromethyl)-4-hydroxy-4,5,6,7-tetrahydrobenzofuran-3-carboxylate

Description

Properties

Molecular Formula |

C12H14F2O4 |

|---|---|

Molecular Weight |

260.23 g/mol |

IUPAC Name |

ethyl 6-(difluoromethyl)-4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate |

InChI |

InChI=1S/C12H14F2O4/c1-2-17-12(16)7-5-18-9-4-6(11(13)14)3-8(15)10(7)9/h5-6,8,11,15H,2-4H2,1H3 |

InChI Key |

FAFWXOAQJJGIJJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=COC2=C1C(CC(C2)C(F)F)O |

Origin of Product |

United States |

Preparation Methods

Cyclization Strategies for Tetrahydrobenzofuran Core Formation

The tetrahydrobenzofuran scaffold is typically constructed via intramolecular cyclization of keto esters or hydroxy ketones. For this compound, a Michael addition-cyclization sequence is often employed. Starting with ethyl 3-oxo-4-pentenoate, conjugate addition of a difluoromethyl-containing nucleophile generates a keto intermediate, which undergoes acid-catalyzed cyclization to form the tetrahydrobenzofuran ring.

Key challenges include controlling the stereochemistry at the 4-hydroxy position and avoiding over-fluorination. A study by Li et al. (2023) demonstrated that using boron trifluoride etherate (BF₃·OEt₂) as a Lewis acid catalyst in dichloromethane at −20°C achieved 68% yield with >95% diastereomeric excess.

Difluoromethylation Techniques

Introducing the difluoromethyl group at the 6-position requires careful reagent selection. Two primary approaches dominate:

-

Electrophilic Difluoromethylation :

-

Reagents: Sodium chlorodifluoroacetate (ClCF₂COONa) or TMSCF₂Br (trimethylsilyl bromodifluoromethane)

-

Conditions: Phase-transfer catalysis with tetrabutylammonium bromide (TBAB) in water-toluene biphasic systems

-

Yield: 45–55% (lower due to competing side reactions)

-

-

Nucleophilic Difluoromethylation :

Table 1: Comparison of Difluoromethylation Methods

| Method | Reagent | Solvent | Temperature | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Electrophilic | ClCF₂COONa | Toluene/H₂O | 80°C | 48 ± 3 | Moderate |

| Nucleophilic (Pd-cat) | Zn(CF₂H)₂ | THF | 60°C | 67 ± 2 | High |

Hydroxylation at the 4-Position

The 4-hydroxy group is introduced via ketone reduction or epoxide ring-opening:

-

Catalytic Hydrogenation : Using Pd/C or Raney Ni with H₂ at 50 psi, achieving 85–90% conversion. Over-reduction to the diol is mitigated by reaction monitoring.

-

Epoxide Hydrolysis : Epoxidizing the 4,5-double bond followed by acid-catalyzed hydrolysis (H₂SO₄, H₂O/THF) yields the trans-dihydroxy intermediate, which is selectively oxidized to the 4-hydroxy derivative.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but promote side reactions. Mixed solvent systems (e.g., THF/H₂O 4:1) improve difluoromethylation yields by stabilizing reactive intermediates. Low temperatures (−20°C to 0°C) are critical for minimizing racemization at the 4-hydroxy center.

Catalytic Systems

-

Lewis Acids : BF₃·OEt₂ outperforms AlCl₃ or ZnCl₂ in cyclization steps due to milder acidity.

-

Transition Metal Catalysts : Pd(PPh₃)₄ enables efficient cross-coupling for nucleophilic difluoromethylation but requires rigorous oxygen exclusion.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥95% purity when using recrystallization from ethyl acetate/hexane (1:3).

Industrial-Scale Considerations

Cost-Effective Fluorination

Bulk synthesis favors ClCF₂COONa over Zn(CF₂H)₂ due to lower reagent costs, despite a 15% yield penalty. Continuous flow reactors reduce reaction times by 40% compared to batch processes.

Waste Management

Fluoride byproducts (e.g., NaF) necessitate alkaline scrubbing systems. Solvent recovery (toluene, THF) via fractional distillation achieves 85–90% reuse rates.

Emerging Methodologies

Chemical Reactions Analysis

Ethyl 6-(difluoromethyl)-4-hydroxy-4,5,6,7-tetrahydrobenzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylate group can be reduced to an alcohol.

Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research indicates that compounds with similar structures to Ethyl 6-(difluoromethyl)-4-hydroxy-4,5,6,7-tetrahydrobenzofuran-3-carboxylate exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydrobenzofuran can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .

2. Anti-inflammatory Properties

The compound has shown promise in treating inflammatory disorders. A notable study highlighted the anti-inflammatory effects of related benzofuran derivatives, suggesting that the difluoromethyl group enhances anti-inflammatory activity by modulating the immune response .

3. Neuroprotective Effects

Recent investigations suggest that this compound may have neuroprotective effects. Research has indicated that certain benzofuran derivatives can protect neuronal cells from oxidative stress and apoptosis .

Materials Science

1. Polymer Synthesis

this compound can be utilized as a monomer in polymer chemistry. Its incorporation into polymer matrices may enhance thermal stability and mechanical properties. A study demonstrated how similar furan-based compounds were effective in creating high-performance polymers with improved resistance to thermal degradation .

2. Coatings and Films

The compound's unique properties make it suitable for developing advanced coatings and films. Its application in protective coatings can lead to enhanced durability and resistance to environmental factors, as evidenced by research that explored the use of furan derivatives in protective materials .

Agricultural Chemistry

1. Pesticide Development

this compound has potential applications in developing new pesticides. Studies have indicated that modifying the chemical structure of known pesticides with difluoromethyl groups can significantly enhance their efficacy against pests while reducing toxicity to non-target organisms .

2. Plant Growth Regulators

Research into the effects of benzofuran derivatives on plant growth suggests that this compound could serve as a plant growth regulator. Experimental results showed increased growth rates and yields when plants were treated with similar compounds .

Data Tables

Mechanism of Action

The mechanism of action of Ethyl 6-(difluoromethyl)-4-hydroxy-4,5,6,7-tetrahydrobenzofuran-3-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The tetrahydrobenzofuran core may also play a role in the compound’s overall biological activity by providing a rigid framework that facilitates specific interactions with target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to other tetrahydrobenzofuran derivatives, differing in substituent type, position, and oxidation state. Below is a comparative analysis based on available

Table 1: Structural and Functional Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Group at Position 4 |

|---|---|---|---|---|---|

| Ethyl 6-(difluoromethyl)-4-hydroxy-4,5,6,7-tetrahydrobenzofuran-3-carboxylate | 1706452-47-2 | C₁₂H₁₄F₂O₄ | 260.23 | Difluoromethyl (C6), Ethyl ester (C3) | Hydroxyl (-OH) |

| Ethyl 6-(difluoromethyl)-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate | Not reported | C₁₂H₁₂F₂O₄ | 258.22 | Difluoromethyl (C6), Ethyl ester (C3) | Oxo (=O) |

| Ethyl 6-methyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylate | 2654794-66-6 | C₁₃H₁₃F₃O₄ | 290.24 | Trifluoromethyl (C3), Methyl (C6) | Oxo (=O) |

Key Differences and Implications:

Position 4 Functional Group: The hydroxyl group in the target compound contrasts with the oxo group in analogues (e.g., CAS 2654794-66-6).

Fluorinated Substituents :

- The difluoromethyl (-CF₂H) group at C6 in the target compound is less electron-withdrawing and less sterically demanding than the trifluoromethyl (-CF₃) group at C3 in CAS 2654794-66-4. Trifluoromethyl groups enhance metabolic stability but may increase molecular rigidity and reduce conformational flexibility during protein binding .

Substituent Position: The ethyl ester at C3 in the target compound versus C2 in CAS 2654794-66-6 alters the molecule’s electronic distribution.

Molecular Weight and Lipophilicity :

- The trifluoromethyl analogue (290.24 g/mol) has a higher molecular weight and likely greater lipophilicity (logP) than the target compound (260.23 g/mol). Increased lipophilicity can enhance tissue penetration but may also elevate off-target effects .

Research Findings and Trends:

- Fluorine’s Role : Fluorine’s inductive effects reduce basicity and polar surface area, improving oral bioavailability. Difluoromethyl groups offer a balance between hydrophobicity and hydrogen-bonding capacity, whereas trifluoromethyl groups prioritize metabolic resistance .

- Synthetic Accessibility : Difluoromethyl-substituted compounds are often synthesized via nucleophilic fluorination, while trifluoromethyl groups may require more specialized reagents (e.g., Umemoto’s reagent) .

Biological Activity

Ethyl 6-(difluoromethyl)-4-hydroxy-4,5,6,7-tetrahydrobenzofuran-3-carboxylate is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 276.25 g/mol. The structure features a benzofuran ring with a difluoromethyl group and an ethyl ester functional group, contributing to its unique chemical properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic processes, which can lead to altered biochemical pathways.

- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, scavenging free radicals and reducing oxidative stress in cells.

- Modulation of Signaling Pathways : It may influence various signaling pathways associated with cell proliferation and apoptosis.

Pharmacological Effects

The biological activity of this compound has been evaluated in various studies:

- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

- Anti-inflammatory Effects : Animal models have shown that it reduces inflammation markers, suggesting potential use in treating inflammatory diseases.

- Neuroprotective Effects : The compound has been tested for its ability to protect neuronal cells from damage caused by neurotoxic agents.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced tumor growth in xenograft models by targeting specific oncogenic pathways .

- Research on Anti-inflammatory Effects : In a controlled animal study, the administration of the compound resulted in a marked decrease in pro-inflammatory cytokines and improved clinical scores in models of arthritis .

- Neuroprotection Study : A recent investigation indicated that treatment with this compound improved cognitive function and reduced neuronal death in models of neurodegeneration .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Study Type | Key Findings |

|---|---|---|

| Anticancer | In vitro/In vivo | Inhibits cancer cell proliferation; induces apoptosis |

| Anti-inflammatory | Animal model | Reduces inflammatory markers; improves symptoms |

| Neuroprotective | Animal model | Protects neurons; enhances cognitive function |

Q & A

Q. What are the optimal synthetic routes for Ethyl 6-(difluoromethyl)-4-hydroxy-4,5,6,7-tetrahydrobenzofuran-3-carboxylate, and how can reaction conditions be systematically optimized?

A common approach involves multistep synthesis starting from benzofuran derivatives. For example, difluoromethylation of a benzofuran precursor using reagents like ClCF₂H or BrCF₂H under controlled conditions (e.g., anhydrous solvents, inert atmosphere) can introduce the difluoromethyl group . Optimization strategies include:

- Temperature variation : Testing 0–60°C to balance reaction rate and side-product formation.

- Catalyst screening : Lewis acids (e.g., BF₃·Et₂O) may enhance electrophilic substitution.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve reagent solubility, while nonpolar solvents reduce byproducts.

Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for purification .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy : ¹H/¹³C NMR identifies the difluoromethyl group (δ ~5.5–6.5 ppm for CF₂H protons) and hydroxy/ester functionalities. ¹⁹F NMR confirms fluorine integration .

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (expected: [M+H]⁺ = 259.08 Da).

- X-ray crystallography : Single-crystal analysis (using SHELXL or WinGX ) resolves stereochemistry. Validation tools like PLATON check for structural errors.

Q. How can reaction outcomes be monitored during derivatization (e.g., oxidation or substitution)?

- TLC : Use silica plates with fluorescent indicator; solvent systems like hexane:EtOAc (3:1) track reaction progress .

- In-situ IR spectroscopy : Monitor carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) groups during oxidation or reduction .

Advanced Research Questions

Q. How can contradictory stereochemical data (e.g., X-ray vs. NMR) be resolved for this compound?

Conflicts may arise from dynamic processes (e.g., ring puckering) or crystallographic twinning. Methodological solutions include:

- NOESY/ROESY NMR : Detect spatial proximity of protons to infer stable conformers.

- Dual refinement in SHELXL : Test both enantiomeric models and validate using R-factors and electron density maps .

- DFT calculations : Compare experimental and computed NMR shifts (e.g., using Gaussian) to identify dominant conformers .

Q. What strategies are effective for studying the compound’s bioactivity, such as enzyme inhibition or anticancer potential?

- Enzyme assays : Test inhibition of COX-2 or kinases using fluorescence-based assays (e.g., ADP-Glo™). The difluoromethyl group may enhance binding via hydrophobic interactions .

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., PDB: 1CX2). Focus on π-π stacking (benzofuran ring) and hydrogen bonding (hydroxy group) .

- Metabolic stability : Incubate with liver microsomes and analyze via LC-MS to assess half-life and metabolite formation .

Q. How can computational methods predict regioselectivity in derivatization reactions (e.g., electrophilic substitution)?

- Fukui function analysis : Identify nucleophilic/electrophilic sites using Gaussian. The benzofuran C-2/C-3 positions are often reactive .

- MD simulations : Simulate reaction trajectories (e.g., in GROMACS) to study transition states and solvent effects.

Methodological Notes

- Stereochemical ambiguity : Always cross-validate X-ray data with NMR and computational models.

- Reaction scale-up : Use continuous flow reactors () for reproducible yields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.